molecular formula C11H21NO2 B14325961 4-[(Cyclohexyloxy)methyl]morpholine CAS No. 110254-45-0

4-[(Cyclohexyloxy)methyl]morpholine

Cat. No.: B14325961
CAS No.: 110254-45-0
M. Wt: 199.29 g/mol
InChI Key: JMMCSHREHDMOFP-UHFFFAOYSA-N
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Description

4-[(Cyclohexyloxy)methyl]morpholine is a morpholine derivative characterized by a cyclohexyloxy methyl group (-CH₂-O-cyclohexyl) attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates and functional moieties.

Properties

CAS No.

110254-45-0

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(cyclohexyloxymethyl)morpholine

InChI

InChI=1S/C11H21NO2/c1-2-4-11(5-3-1)14-10-12-6-8-13-9-7-12/h11H,1-10H2

InChI Key

JMMCSHREHDMOFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexyloxy)methyl]morpholine typically involves the reaction of morpholine with cyclohexyloxy methyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the cyclohexyloxy methyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-[(Cyclohexyloxy)methyl]morpholine can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexyloxy)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 4-[(Cyclohexyloxy)methyl]morpholine.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(Cyclohexyloxy)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Type :

  • Aliphatic vs. Aromatic : Compounds like 4-Cyclohexylmorpholine (aliphatic) exhibit lower polarity compared to aromatic analogs (e.g., 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine), which engage in π-π interactions for biological target binding .
  • Ether vs. Sulfur/Sulfonyl : The ether group in 4-[(Cyclohexyloxy)methyl]morpholine enhances solubility in polar solvents, while sulfur-containing derivatives (e.g., 4-[(Phenylsulfanyl)methyl]morpholine) may offer better oxidative stability .

Biological Activity :

  • Aromatic derivatives with halogen or methoxy groups (e.g., 4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine) are prioritized in drug discovery due to enhanced lipophilicity and target affinity .
  • The target compound’s cyclohexyloxy methyl group balances lipophilicity and polarity, making it suitable for formulations requiring moderate solubility .

Synthetic Accessibility :

  • 4-(Cyclohexylmethyl)morpholine is synthesized with a 90% yield via reductive amination, indicating efficient preparation . In contrast, sulfonyl- or nitro-containing analogs (e.g., ) may require multistep synthesis, affecting scalability .

Applications :

  • Sulfonyl and nitro derivatives (e.g., 4-[2-(Methylsulphonyl)phenyl]morpholine) are used in agrochemicals for their reactivity .
  • The target compound’s ether functionality positions it as a candidate for prodrug development or polymer chemistry .

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